molecular formula C18H12ClN7 B2855408 7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 844662-39-1

7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2855408
CAS RN: 844662-39-1
M. Wt: 361.79
InChI Key: OWLJBFISEXYDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C18H12ClN7 and its molecular weight is 361.79. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Antimicrobial Agents : Compounds incorporating thiophene and pyrazolo[1,5-a]pyrimidine moieties have shown significant antimicrobial activity. For instance, certain derivatives were found to be more potent than standard drugs like Amphotericin B against specific fungal strains (Mabkhot et al., 2016).

  • Analgesic and Anti-inflammatory Evaluation : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, indicating that some derivatives exhibit significant activities and could serve as leads for developing new therapeutic agents (Shaaban et al., 2008).

  • Green Synthesis Approaches : Research on solvent-free green synthesis methods for creating pyrazolo[1,5-a]pyrimidines and related compounds emphasizes environmental sustainability while exploring the antimicrobial potential of these derivatives (Abdelhamid et al., 2016).

  • Antitrypanosomal Activity : The exploration of pyrazolo[1,5-a]pyrimidine derivatives for antitrypanosomal activity highlights the potential of these compounds in addressing parasitic diseases (Abdelriheem et al., 2017).

  • Regioselective Synthesis : Studies on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives provide insights into the chemical versatility and potential pharmacological applications of these compounds (Drev et al., 2014).

properties

IUPAC Name

10-(5-chloro-2-methylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7/c1-11-4-5-13(19)7-15(11)26-17-14(9-22-26)18-24-23-16(25(18)10-21-17)12-3-2-6-20-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJBFISEXYDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

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